molecular formula C17H10N4O3S B4732708 6-(4-nitrobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

6-(4-nitrobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No. B4732708
M. Wt: 350.4 g/mol
InChI Key: IWDXGFXMWBETEP-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-nitrobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 6-(4-nitrobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one varies depending on its application. In medicine, this compound has been shown to inhibit the growth of cancer cells through the induction of apoptosis and cell cycle arrest (Rajab et al., 2019). It has also been reported to exhibit antimicrobial activity by disrupting bacterial cell membranes and inhibiting bacterial DNA synthesis (Chen et al., 2017). In agriculture, this compound has been shown to act as an inhibitor of photosynthesis in plants, leading to their death (Fouda et al., 2020).
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-nitrobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one vary depending on its application. In medicine, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to their death (Rajab et al., 2019). It has also been reported to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines (Chen et al., 2017). In agriculture, this compound has been shown to inhibit photosynthesis in plants, leading to their death (Fouda et al., 2020).

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-nitrobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one in lab experiments include its high purity and yield, as well as its potential applications in various scientific research fields. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and safety profile.

Future Directions

There are several future directions for the study of 6-(4-nitrobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one. In medicine, further studies are needed to determine its potential as a chemotherapeutic agent and to investigate its mechanism of action in different types of cancer cells. In agriculture, further studies are needed to determine its optimal dosage and safety profile, as well as its potential applications in pest control. In material science, further studies are needed to investigate its potential as an organic semiconductor and to optimize its electronic properties.
Conclusion
In conclusion, 6-(4-nitrobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various scientific research fields.

Scientific Research Applications

6-(4-nitrobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has been extensively studied for its potential applications in various scientific research fields. In medicine, this compound has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties (Chen et al., 2017; Rajab et al., 2019). In agriculture, it has been reported to possess insecticidal and herbicidal properties (Fouda et al., 2020). Additionally, this compound has been investigated for its potential applications in material science, particularly in the development of organic semiconductors (Gouda et al., 2020).

properties

IUPAC Name

(6Z)-6-[(4-nitrophenyl)methylidene]-3-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4O3S/c22-16-14(10-11-6-8-13(9-7-11)21(23)24)25-17-19-18-15(20(16)17)12-4-2-1-3-5-12/h1-10H/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDXGFXMWBETEP-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C3N2C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-nitrobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
Reactant of Route 2
6-(4-nitrobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
Reactant of Route 3
6-(4-nitrobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
Reactant of Route 4
6-(4-nitrobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
Reactant of Route 5
6-(4-nitrobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
Reactant of Route 6
6-(4-nitrobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

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